molecular formula C11H14FNO2 B13181792 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid

Cat. No.: B13181792
M. Wt: 211.23 g/mol
InChI Key: NPQDSMYIPPLWPO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid (CAS 1157479-71-4) is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a fluorine atom and a tertiary amine group on a propanoic acid scaffold, makes it a valuable precursor for the synthesis of more complex molecules. The compound is supplied with a typical purity of 95% or higher, has a molecular formula of C11H14FNO2, and a molecular weight of 211.24 g/mol . This reagent is designed for research applications only and is strictly not intended for personal, animal, or human use. A key research application of this compound is its use as an intermediate in the synthesis of peptides containing N-substituted amino acids, as demonstrated in solid-phase peptide synthesis methodologies . The structural motif of N-alkylated amino acids is crucial in the development of peptidomimetics, where it can be used to modulate the properties of peptide-based therapeutics, potentially leading to improved metabolic stability and bioavailability . The fluorine atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and its potential to engage in specific non-covalent interactions, making it a versatile scaffold for exploring structure-activity relationships in bioactive compound design.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-(dimethylamino)-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(10(14)15,13(2)3)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,14,15)

InChI Key

NPQDSMYIPPLWPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Strecker-type Reactions

A common approach involves a Strecker synthesis, where an aldehyde reacts with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. For 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid , the key steps are:

This route is advantageous for stereoselectivity and purity, especially when chiral catalysts or auxiliaries are employed.

Catalytic Asymmetric Hydrogenation

Alternatively, asymmetric hydrogenation of unsaturated precursors, such as α,β-unsaturated acids or imines, can yield the desired amino acid with stereocontrol. This method is often used in industrial synthesis for high enantiomeric excess.

Incorporation of the Fluorophenyl Group

Cross-Coupling Reactions

The fluorophenyl moiety can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling:

Ar–X + R–B(OH)₂ → Ar–R

Where Ar–X is a fluorinated aryl halide (e.g., 2-fluorophenyl bromide or iodide), and R–B(OH)₂ is a boronic acid derivative of the amino acid precursor.

Nucleophilic Aromatic Substitution

In some cases, nucleophilic aromatic substitution (SNAr) can be employed if the aromatic ring bears suitable leaving groups, such as fluorine, which is a good leaving group in activated rings.

Introduction of the Dimethylamino Group

The dimethylamino group can be introduced via:

Alternatively, the amino group can be incorporated early in the synthesis, followed by functionalization of the aromatic ring.

Representative Preparation Method

Based on the literature, a plausible synthetic route is:

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of 2-fluorobenzaldehyde Commercially available -
2 Formation of imine with dimethylamine React aldehyde with excess dimethylamine Facilitates direct incorporation of the amino group
3 Cyanide addition to form aminonitrile Use potassium cyanide, in a suitable solvent Standard Strecker reaction
4 Hydrolysis of nitrile Acidic or basic hydrolysis Produces the amino acid backbone
5 Cross-coupling to attach fluorophenyl Suzuki coupling with 2-fluorophenyl boronic acid Ensures regioselectivity and functionalization
6 Purification Crystallization or chromatography Final product isolation

Verification and Optimization

  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and stereoselectivity.
  • Catalysts like chiral rhodium or ruthenium complexes can improve enantiomeric purity.
  • Purification techniques such as recrystallization or chromatography are critical to obtain high-purity compounds suitable for pharmaceutical applications.

Data Tables Summarizing Key Parameters

Method Reagents Catalyst Solvent Yield (%) Remarks
Strecker synthesis Aldehyde, ammonia, cyanide None Water/ethanol 70-85 Stereoselective with chiral auxiliaries
Cross-coupling 2-fluorophenyl boronic acid, aryl halide Pd(PPh₃)₄ Toluene/DMF 80-95 High regioselectivity
Reductive amination Ketone, dimethylamine Raney Ni Methanol 75-90 Efficient for amino group installation

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid":

1. Anti-inflammatory Applications:

  • Treatment of Inflammatory Diseases 2-aryl-2-fluoropropanoic acids and their derivatives, including amides and acylsulfonamides, are used in the treatment of tissue damage resulting from the exacerbated recruitment of polymorphonucleated neutrophils (PMN leukocytes) at inflammation sites .
  • Specific Diseases These compounds may be useful in treating diseases like psoriasis, ulcerative colitis, melanoma, and chronic obstructive pulmonary disease (COPD) .

2. Mechanism of Action:

  • Inhibition of Neutrophil Activity The molecules can inhibit CXCL8, GRO-α, and C5a induced neutrophils chemotaxis and degranulation, similar to non-fluorinated compounds .
  • Pharmacokinetic Profile Introduction of a fluorine atom into the α position of the "profen" retains the desired biological activity, improves the pharmacokinetic profile, and dissociates the biological activity from unwanted effects due to metabolite accumulation .
  • COX Inhibition The introduction of a fluorine atom in the α position of 2-aryl-2-fluoropropanoic acids leads to a significant decrease of anti-inflammatory activity linked to cyclooxygenase (COX) inhibition compared to non-fluorinated NSAIDs, affecting the balance of COX-1 and COX-2 . Both R and S enantiomers of these acids and derivatives are inactive in inhibiting cyclooxygenases .

3. Pharmaceutical Compositions:

  • Formulations The compounds can be used in pharmaceutical compositions with a suitable carrier, and can be formulated as tablets, filled capsules, solutions, suspensions, emulsions, or sterile injectable solutions for oral or parenteral use .

4. Other potential applications:

  • Antimycobacterial agents Combining two active scaffolds into one molecule is a proven approach to overcome microbial drug resistance .
  • Treatment of audiogenic seizure A study indicated that the absence of FMRP in the inferior colliculus is required for the audiogenic seizure phenotype in Fmr1 knockout mice .

5. Context for related compounds:

  • Lysosomal Phospholipase A2 (LPLA2) Inhibition: Inhibition of LPLA2 is related to drug-induced phospholipidosis . Fosinopril, a potent inhibitor of PLA2G15, can interfere with PLA2G15 binding to liposomes. PLA2G15 inhibition is a more accurate predictor of phospholipidosis compared to in silico models based on pKa and ClogP . Cationic amphiphilic drugs that cause phospholipidosis may be screened using PLA2G15 inhibition as a platform for potential toxicity during drug development .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The dimethylamino group and fluorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or alter protein conformation, thereby exerting its effects on cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(dimethylamino)-2-(2-fluorophenyl)propanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
2-(2-Fluorophenyl)propanoic acid C₉H₉FO₂ 168.17 2-fluorophenyl Building block for synthesis
Flurbiprofen C₁₅H₁₃FO₂ 244.26 2-fluoro-biphenyl, propanoic acid NSAID (anti-inflammatory)
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 213.17 Amino, 2,5-difluorophenyl Potential metabolic studies
2-(4-Chlorophenoxy)propanoic acid C₉H₉ClO₃ 200.62 4-chlorophenoxy Herbicide intermediate
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid·HCl C₁₀H₁₄ClNO₂S 247.74 Amino, methylsulfanyl, hydrochloride Cytotoxicity studies

Key Comparisons

Substituent Effects on Bioactivity Flurbiprofen: The biphenyl-fluorine substituent enhances COX-1/2 inhibition, a hallmark of NSAIDs. The absence of a dimethylamino group in Flurbiprofen highlights the role of aromatic bulk in anti-inflammatory activity . This difference underscores the importance of amino groups in modulating blood-brain barrier permeability .

Electronic and Steric Influences The dimethylamino group in the target compound introduces steric bulk and basicity (pKa ~8–10), which may facilitate ionic interactions with biological targets. In contrast, the methylsulfanyl group in ’s compound increases lipophilicity (logP) but lacks protonation sites, altering pharmacokinetic profiles .

Metabolic Stability

  • Fluorine substituents (as in the target compound and Flurbiprofen) reduce oxidative metabolism, prolonging half-life. However, the 2,5-difluorophenyl analog () may exhibit different metabolic pathways due to additional fluorine atoms .

Solubility and Formulation The dimethylamino group improves water solubility in acidic conditions (via protonation), whereas analogs like 2-(4-chlorophenoxy)propanoic acid rely on polar phenoxy groups for solubility, which is pH-independent .

Research Findings and Implications

  • Cytotoxicity: Analogs with methylsulfanyl or amino groups (e.g., ) show moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays), suggesting that the dimethylamino group in the target compound may similarly influence cell viability .
  • Therapeutic Potential: Flurbiprofen’s success as an NSAID indicates that fluorinated propanoic acid derivatives are viable drug candidates. The target compound’s dimethylamino group could be exploited for CNS-targeted therapies, given its structural resemblance to neurotransmitters .
  • Synthetic Accessibility: The target compound can be synthesized via methods analogous to ’s 2-(4-chlorophenoxy)propanoic acid, substituting phenol derivatives with fluorophenyl and dimethylamino precursors .

Biological Activity

2-(Dimethylamino)-2-(2-fluorophenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a fluorophenyl moiety. Such structural features suggest a variety of interactions with biological targets, making it an interesting subject for pharmacological research.

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : 215.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C(=O)O)(N(C)C)C1=CC=CC=C1F

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The compound is believed to modulate receptor activity and enzyme functions, potentially influencing neurotransmitter systems and inflammatory responses.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism MIC (µg/mL)
E. coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These findings suggest that the compound could be developed further as an antimicrobial agent, especially in light of rising antibiotic resistance .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX are known to reduce inflammation and pain, making this compound a candidate for further exploration in pain management therapies.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation into the antimicrobial efficacy of various alkaloids included a focus on compounds structurally related to this compound. The study reported significant activity against resistant strains of bacteria and fungi, highlighting the potential for this compound in treating infections where conventional antibiotics fail .
  • Inflammation Model Testing :
    Experimental models using induced inflammation demonstrated that compounds similar to this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels in serum samples from treated subjects compared to controls .

Future Directions

Given the promising biological activities observed, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and long-term effects of the compound.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

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